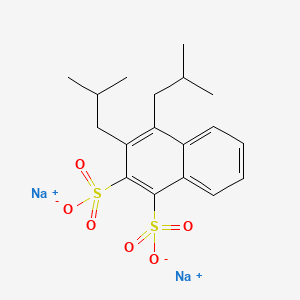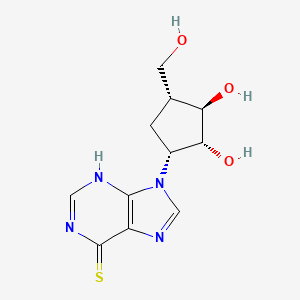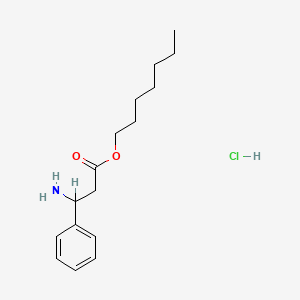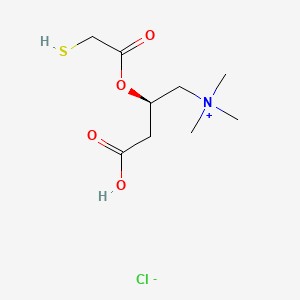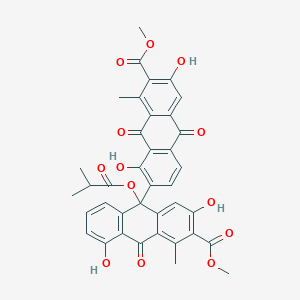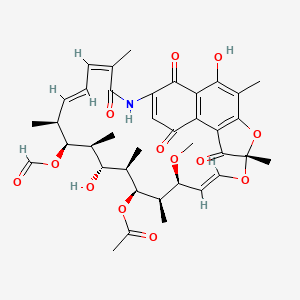
2,7-(Epoxy(1,11,13)pentadecatrienoimino)naphtho(2,1-b)furan-1,6,9,11(2H)-tetrone, 21-(acetyloxy)-17-(formyloxy)-5,19-dihydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, (2S,16S,17S,18S,19R,20R,21S,22R,23S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 239375 is a novel, selective, and effective P-glycoprotein inhibitor. P-glycoprotein is a membrane protein that plays a crucial role in the efflux of drugs from cells, contributing to multidrug resistance in cancer therapy. By inhibiting P-glycoprotein, NSC 239375 can enhance the efficacy of chemotherapeutic agents by preventing drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for NSC 239375 are not well-documented in publicly accessible sources. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
NSC 239375 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents like potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride.
Major Products Formed
Scientific Research Applications
NSC 239375 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of P-glycoprotein and its effects on drug resistance.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes and drug transport.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents by overcoming multidrug resistance.
Industry: Utilized in the development of new drugs and therapeutic strategies to combat drug-resistant cancers.
Mechanism of Action
NSC 239375 exerts its effects by selectively inhibiting P-glycoprotein. This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets and pathways involved include the binding of NSC 239375 to P-glycoprotein, leading to the inhibition of its drug efflux function .
Comparison with Similar Compounds
Similar Compounds
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
Cyclosporine A: An immunosuppressant that inhibits P-glycoprotein.
Quinidine: An antiarrhythmic agent that inhibits P-glycoprotein.
Uniqueness of NSC 239375
NSC 239375 is unique due to its high selectivity and efficacy in inhibiting P-glycoprotein. Unlike other inhibitors, NSC 239375 has shown promising results in reversing multidrug resistance in various tumor types, making it a valuable tool in cancer research and therapy .
Properties
CAS No. |
51757-10-9 |
|---|---|
Molecular Formula |
C38H45NO13 |
Molecular Weight |
723.8 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16S,17S,18S,19E,21Z)-17-formyloxy-2,15-dihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C38H45NO13/c1-17-11-10-12-18(2)37(47)39-24-15-25(42)27-28(32(24)45)31(44)22(6)35-29(27)36(46)38(8,52-35)50-14-13-26(48-9)19(3)34(51-23(7)41)21(5)30(43)20(4)33(17)49-16-40/h10-17,19-21,26,30,33-34,43-44H,1-9H3,(H,39,47)/b11-10+,14-13+,18-12-/t17-,19+,20-,21+,26-,30+,33-,34+,38-/m0/s1 |
InChI Key |
HWEBHJHXHLVOBR-NJDIRJKDSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1OC=O)C)O)C)OC(=O)C)C)OC)C)C)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1OC=O)C)O)C)OC(=O)C)C)OC)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


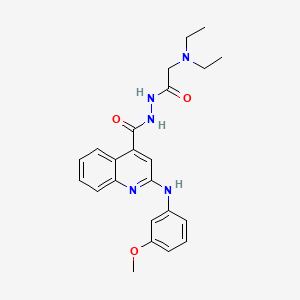
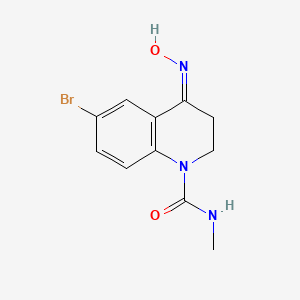
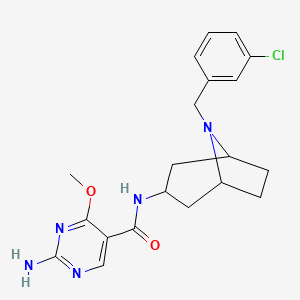
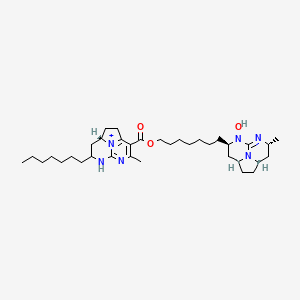

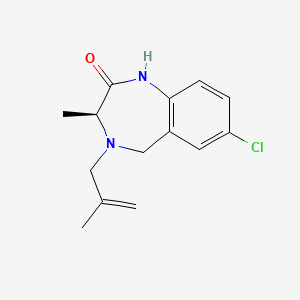
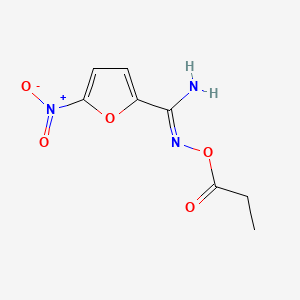
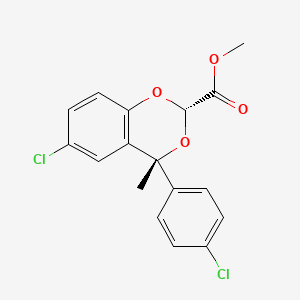
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
